A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
Introduction: Contextualizing a Molecule of Interest
In the landscape of medicinal chemistry and drug development, the 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural products[1]. Its derivatives are explored for a wide range of therapeutic applications, including as anti-inflammatory and antineoplastic agents[1]. The molecule 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, a derivative of this core structure, represents a subject of significant interest for researchers. Its unique combination of a dihydrobenzofuran ring, a morpholine group, and a thioamide functional group suggests a complex physicochemical profile that dictates its behavior in biological systems.
A thorough understanding of this compound's fundamental properties—such as its molecular weight, lipophilicity, solubility, and ionization state—is not merely an academic exercise. These parameters are critical determinants of a molecule's pharmacokinetics and pharmacodynamics, influencing everything from its absorption and distribution to its interaction with biological targets[2][3]. This guide provides an in-depth analysis of the known and predicted physicochemical properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, alongside validated experimental protocols for their empirical determination. The methodologies described herein are designed to equip researchers with the practical knowledge required to rigorously characterize this and similar molecules, thereby accelerating the drug discovery and development pipeline.
Section 1: Molecular and Physicochemical Profile
A molecule's identity and its subsequent biological activity are fundamentally defined by its structure and resulting physicochemical characteristics. This section outlines the core molecular properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione.
1.1 Core Molecular Identifiers
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Chemical Name: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione[4][5]
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CAS Number: 97483-11-9[4]
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SMILES: S=C(CC1=CC=C2OCCC2=C1)N3CCOCC3[4]
1.2 Summary of Physicochemical Properties
The following table summarizes key physicochemical data, primarily from computational models, which serve as essential starting points for experimental validation.
| Property | Value | Source | Significance in Drug Development |
| Molecular Weight | 263.36 g/mol | [4][5][6] | Influences diffusion, membrane permeability, and overall size. |
| cLogP (Lipophilicity) | 1.82 | [4] | Governs solubility, permeability across biological membranes, and metabolism. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | [4] | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 3 | [4] | Key to molecular recognition and binding to biological targets. |
| Hydrogen Bond Donors | 0 | [4] | Affects solubility and target binding interactions. |
| Rotatable Bonds | 2 | [4] | Influences conformational flexibility and binding affinity. |
1.3 In-Depth Analysis of Key Properties
Molecular Weight
The molecular weight of 263.36 g/mol is a fundamental property derived from its molecular formula, C₁₄H₁₇NO₂S[4][5][6]. This value falls well within the guidelines of Lipinski's Rule of Five (<500 g/mol ), suggesting that the molecule's size is not an inherent barrier to its potential as an orally bioavailable drug candidate.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug discovery as it affects solubility, absorption, membrane permeability, and metabolic clearance[7]. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water[7][8]. The computationally predicted cLogP value for this compound is 1.82[4]. This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability, a desirable trait for many drug candidates. However, experimental verification is crucial, as computational models can deviate from real-world values.
Aqueous Solubility
Aqueous solubility is a prerequisite for the absorption and distribution of a drug within the body. Poor solubility can lead to low bioavailability and erratic in vivo results, hindering development[9][10]. While no experimental solubility data for this specific compound is publicly available, its structure suggests it may have limited solubility in aqueous media at neutral pH. Kinetic solubility is often assessed in early drug discovery as it is fast and suitable for high-throughput screening formats[9][10].
Ionization Constant (pKa)
The ionization constant (pKa) defines the strength of an acid or base and determines the extent to which a molecule is ionized at a given pH[11]. This is paramount for predicting a drug's behavior in different physiological compartments, such as the stomach (low pH) and intestines (higher pH)[2][12]. The 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione molecule contains a morpholine ring, which is a basic functional group. The exact pKa of the protonated morpholine nitrogen would dictate the charge of the molecule at physiological pH (approx. 7.4), profoundly impacting its solubility, permeability, and target interactions[3][12].
Section 2: Experimental Protocols for Physicochemical Characterization
To move beyond computational predictions, rigorous experimental validation is necessary. This section provides detailed, self-validating protocols for determining the key physicochemical properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione.
2.1 Protocol for Kinetic Aqueous Solubility Determination
This protocol outlines a turbidimetric method, a high-throughput approach to measure kinetic solubility by detecting precipitate formation as light scattering.[13]
Causality: This method is chosen for its speed and low sample consumption, making it ideal for early-stage drug discovery. It mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous physiological environment.[10]
Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO)[13].
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Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations[13].
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Addition to Aqueous Buffer: Dilute each DMSO concentration 1-in-50 into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4)[13]. This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with shaking to allow for precipitation to reach a steady state[13][14].
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Measurement: Use a plate reader or nephelometer to measure the turbidity (light scattering or absorbance) of each well at a wavelength where the compound does not absorb (e.g., 620 nm)[13].
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Data Analysis: Plot the turbidity against the compound concentration. The solubility is defined as the concentration at which the turbidity significantly increases above the baseline of the DMSO-only controls[13].
Self-Validation:
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Include a set of reference compounds with known high and low solubilities in each assay plate to ensure the system is performing as expected.
-
Run DMSO-only controls to establish the baseline turbidity of the solvent mixture.
Visualization of Kinetic Solubility Workflow:
Caption: Workflow for the turbidimetric kinetic solubility assay.
2.2 Protocol for Lipophilicity (logP) Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and robust indirect method for determining logP values, offering higher throughput than the traditional shake-flask method.[7][15][16]
Causality: This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. The more lipophilic a compound, the longer it is retained.[15] It is particularly advantageous for compounds with high or low lipophilicity or for those that are not stable under the prolonged equilibrium times of the shake-flask method.[16]
Methodology:
-
System Setup: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile[17].
-
Calibration: Prepare a set of 5-7 standard compounds with well-established logP values that span a relevant range (e.g., -1 to 5).
-
Chromatographic Runs:
-
Inject each standard compound and the test compound onto the HPLC system.
-
Run an isocratic or gradient elution and record the retention time (t_R) for each compound.
-
Determine the dead time (t_0), which is the retention time of an unretained compound[7].
-
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0[7].
-
Data Analysis:
-
Plot the known logP values of the standard compounds against their corresponding log k' values.
-
Perform a linear regression to generate a calibration curve.
-
Using the log k' value of the test compound, interpolate its logP value from the calibration curve[18].
-
Self-Validation:
-
The linear regression of the calibration curve must have a high correlation coefficient (R² > 0.95) to be considered valid.
-
Include a quality control standard with a known logP in each run to verify the accuracy of the interpolation.
2.3 Protocol for Ionization Constant (pKa) Determination by Potentiometric Titration
Potentiometric titration is a precise and reliable method for determining pKa values by monitoring pH changes during the titration of a compound with an acid or base.[12]
Causality: This method directly measures the pH at which a functional group is 50% ionized (the half-equivalence point), which corresponds to its pKa. It is considered a gold-standard technique for its accuracy.[11][12]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in a suitable solvent, often a mixture of water and an organic co-solvent like methanol, to ensure complete dissolution[11].
-
Titration Setup: Use a calibrated pH meter with a high-precision electrode and an automated titrator for controlled delivery of the titrant[12].
-
Titration Process:
-
For a basic compound like 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, start by acidifying the solution with a strong acid (e.g., HCl).
-
Slowly titrate the solution with a standardized strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant[11].
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).
-
Self-Validation:
-
Calibrate the pH meter with at least two standard buffers before starting the experiment.
-
Perform a blank titration (titrating the solvent without the compound) to correct for any buffering capacity of the solvent system itself.
Visualization of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The comprehensive characterization of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is essential for evaluating its potential in drug development. This guide has synthesized the available computational data, providing a foundational understanding of its molecular weight (263.36 g/mol ), moderate lipophilicity (cLogP 1.82), and other key descriptors. More importantly, it has provided detailed, field-proven experimental protocols for the empirical determination of its aqueous solubility, lipophilicity, and pKa. By integrating computational predictions with rigorous experimental validation, researchers can build a robust physicochemical profile of this molecule. This integrated approach allows for more informed decision-making, enabling scientists to optimize molecular properties, predict in vivo behavior, and ultimately accelerate the journey from a promising compound to a potential therapeutic agent.
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